molecular formula C12H8Cl2N2O2 B065066 Diclonixin CAS No. 177737-68-7

Diclonixin

Cat. No. B065066
M. Wt: 283.11 g/mol
InChI Key: IFMIBXMJNXNGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diclonixin is a compound with the molecular formula C12H8Cl2N2O2 . It’s also known by other names such as 2-(2,3-dichloroanilino)pyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Diclonixin consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of Diclonixin is InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) .


Physical And Chemical Properties Analysis

Diclonixin has a molecular weight of 283.11 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Diclonixin are 281.9962829 g/mol .

Scientific Research Applications

  • Environmental Impact and Degradation :

    • Diclofenac has been identified as an emerging environmental contaminant due to its frequent occurrence in freshwater environments and potential toxicity towards several organisms such as fish and mussels. It's critical to understand its fate in different environmental compartments and to improve water treatment techniques to mitigate these effects (Lonappan et al., 2016).
    • Studies have focused on the photodegradation of triclosan, a common antimicrobial, to understand the formation of toxic by-products like dibenzodichlorodioxin in various environmental matrices, highlighting the need for better water treatment technologies and understanding of chemical interactions (Mezcúa et al., 2004).
  • Pharmacological Activities of Related Compounds :

    • Research on dioscin, a steroid saponin, has indicated multiple pharmacological activities including antitumor, antimicrobial, anti-inflammatory, antioxidative, and tissue-protective properties. Understanding the biological activity and mechanisms of such compounds can aid in the development of novel therapies (Yang et al., 2019).
    • Dioscin's cancer chemopreventive and therapeutic effects have been explored, indicating its potential as a chemopreventive or therapeutic agent against several cancer types, by modulating various cellular signaling pathways associated with growth, differentiation, apoptosis, and oncogenesis (Raju & Mehta, 2008).
  • Toxicity and Safety Profile in Environmental and Medical Context :

    • The toxicity of diclofenac in soil and its effects on non-target soil invertebrates have been studied, revealing that diclofenac is toxic and alters transcriptional changes in organisms, affecting developmental and metabolic processes. This has significant implications for environmental health and regulations (Chen et al., 2015).
    • The development of new anti-inflammatory drugs with better safety profiles than traditional NSAIDs like diclofenac is an ongoing area of research, aiming to reduce side effects such as gastrointestinal issues and liver toxicity (Domiati et al., 2018).

properties

IUPAC Name

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMIBXMJNXNGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170293
Record name Diclonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclonixin

CAS RN

17737-68-7
Record name Diclonixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLONIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclonixin
Reactant of Route 2
Diclonixin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diclonixin
Reactant of Route 4
Diclonixin
Reactant of Route 5
Diclonixin
Reactant of Route 6
Diclonixin

Citations

For This Compound
4
Citations
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.